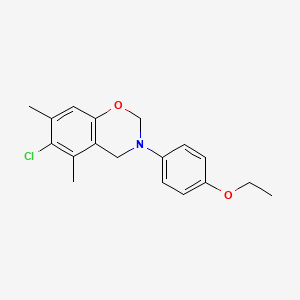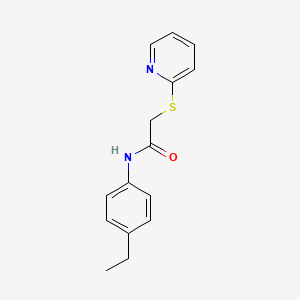![molecular formula C20H26N2O3S B5516032 5-{[3-(2,5-dimethoxyphenyl)-1-pyrrolidinyl]carbonyl}-2-isopropyl-4-methyl-1,3-thiazole](/img/structure/B5516032.png)
5-{[3-(2,5-dimethoxyphenyl)-1-pyrrolidinyl]carbonyl}-2-isopropyl-4-methyl-1,3-thiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
5-{[3-(2,5-dimethoxyphenyl)-1-pyrrolidinyl]carbonyl}-2-isopropyl-4-methyl-1,3-thiazole is a useful research compound. Its molecular formula is C20H26N2O3S and its molecular weight is 374.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 374.16641387 g/mol and the complexity rating of the compound is 490. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
DNA Minor Groove Binding
Isopropyl-thiazole ((iPr)Th) serves as a novel component in nucleic acid minor groove-binding molecules. A specific compound, consisting of N-methyl pyrrole, isopropyl-thiazole, and dimethylaminopropyl, demonstrates the capacity to bind to the DNA minor groove, specifically targeting the sequence 5'-ACTAGT-3'. The binding is facilitated by the enhanced hydrophobicity of the (iPr)Th group, occurring in a head-to-tail fashion with hydrogen bond formation contributing to sequence recognition. This interaction suggests a potential in gene targeting and development of new drug lead candidates (Anthony et al., 2004).
Cycloaddition Reactions
The pyrrolo[1,2-c]thiazole, derived from specific thiazole compounds, acts as a thiocarbonyl ylide in cycloaddition reactions with electron-deficient alkenes, and as an azomethine ylide with electron-deficient alkynes. This behavior, partially explained by Frontier MO theory, showcases the compound's versatility in organic synthesis, offering insights into the development of novel synthetic routes (Sutcliffe et al., 2000).
Antineoplastic Activity
Compounds related to the pyrrolo[2,1-b]thiazole structure, particularly derivatives of 5-aryl-2,3-dihydropyrrolo[2,1-b]thiazole-6,7-dimethanol bis(isopropylcarbamates), exhibit significant antineoplastic activity. Tested against various cancer cell lines, these compounds show potential as antileukemic agents, indicating their relevance in the development of new cancer therapies (Lalezari & Schwartz, 1988).
Heterocyclic Chemistry
The compound's framework allows for exploration in heterocyclic chemistry, particularly in the synthesis of novel organometallic complexes containing thiazole and related ligands. These complexes, coordinating via the nitrogen atom, highlight the potential of thiazole derivatives in the development of new materials with unique electronic and structural properties (Pannell et al., 1975).
Properties
IUPAC Name |
[3-(2,5-dimethoxyphenyl)pyrrolidin-1-yl]-(4-methyl-2-propan-2-yl-1,3-thiazol-5-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2O3S/c1-12(2)19-21-13(3)18(26-19)20(23)22-9-8-14(11-22)16-10-15(24-4)6-7-17(16)25-5/h6-7,10,12,14H,8-9,11H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLCQRDGTBWHSNS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C(C)C)C(=O)N2CCC(C2)C3=C(C=CC(=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-[({[(2S,4S)-4-fluoro-2-pyrrolidinyl]methyl}amino)sulfonyl]-N-phenylbenzamide hydrochloride](/img/structure/B5515953.png)

![N-propan-2-yl-N'-[(E)-(4-prop-2-enoxyphenyl)methylideneamino]oxamide](/img/structure/B5515970.png)

![9-(6-cyclopropylpyrimidin-4-yl)-2-[3-(1H-imidazol-1-yl)propyl]-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5515980.png)
![N-[4-(cyanomethyl)phenyl]-2-phenylacetamide](/img/structure/B5515983.png)

![1-[(1-ethyl-3-isobutyl-1H-pyrazol-5-yl)carbonyl]-4-(4-methylphenyl)piperazine](/img/structure/B5515992.png)
![4-{[4-(mesitylmethoxy)benzylidene]amino}-5-methyl-4H-1,2,4-triazole-3-thiol](/img/structure/B5516002.png)
![5-(2,5-dimethoxybenzylidene)-3-[(2,5-dimethoxybenzylidene)amino]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5516007.png)
![2-[(2-oxo-2H-chromen-7-yl)oxy]acetamide](/img/structure/B5516015.png)



